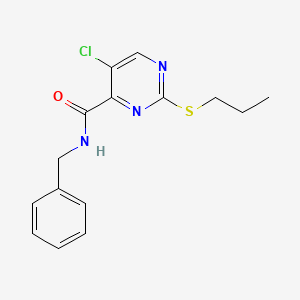![molecular formula C17H28N2O2 B5087881 ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as EIC and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of EIC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. EIC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been proposed as a potential anticancer agent.
Biochemical and Physiological Effects:
EIC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been proposed as a potential chemotherapeutic agent. EIC has also been found to inhibit the production of various inflammatory cytokines and has been proposed as a potential anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EIC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been extensively studied for its potential applications in various fields such as medicinal chemistry and pharmacology. However, one limitation is that the mechanism of action of EIC is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that EIC has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Direcciones Futuras
There are several future directions for research on EIC. One direction is to study its effects in vivo to determine its potential applications in the field of medicine. Another direction is to study its mechanism of action in more detail to design more effective experiments to study its effects. Additionally, EIC could be modified to improve its efficacy and reduce any potential side effects.
Métodos De Síntesis
The synthesis of EIC involves the reaction of 4-isopropenyl-1-cyclohexene with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
EIC has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. EIC has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been found to inhibit the replication of various viruses such as HIV, herpes simplex virus, and influenza virus.
Propiedades
IUPAC Name |
ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-21-17(20)19-11-9-18(10-12-19)13-15-5-7-16(8-6-15)14(2)3/h5,16H,2,4,6-13H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMMUFITYWJCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CCC(CC2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)

![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5087849.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
